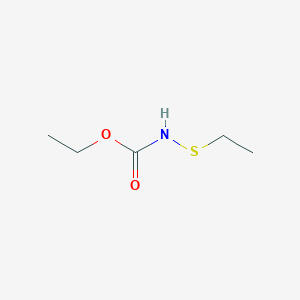
ethyl N-ethylsulfanylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-ethylsulfanylcarbamate is an organic compound with the molecular formula C5H11NO2S It is a carbamate derivative, which means it contains the functional group -NH(C=O)O-
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-ethylsulfanylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C2H5NH2} + \text{C2H5OCOCl} \rightarrow \text{C2H5NHCOOC2H5} + \text{HCl} ]
Another method involves the reaction of ethyl isocyanate with ethanol:
[ \text{C2H5NCO} + \text{C2H5OH} \rightarrow \text{C2H5NHCOOC2H5} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and solid catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-ethylsulfanylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine and ethanol.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
Ethyl N-ethylsulfanylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of ethyl N-ethylsulfanylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Ethyl N-ethylsulfanylcarbamate can be compared with other carbamate derivatives such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Methyl carbamate: Used as a pesticide and in organic synthesis.
Ethyl carbamate: Found in fermented foods and beverages, known for its carcinogenic properties.
This compound stands out due to its specific applications and the unique effects of the ethylsulfanyl group on its reactivity and biological activity.
Properties
CAS No. |
51552-67-1 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
ethyl N-ethylsulfanylcarbamate |
InChI |
InChI=1S/C5H11NO2S/c1-3-8-5(7)6-9-4-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
KJTDPRNOMJXPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















